

Application Notes and Protocols: AZD3839 Free Base for In Vivo Studies

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Compound of Interest

Compound Name: AZD3839 free base

Cat. No.: B605758

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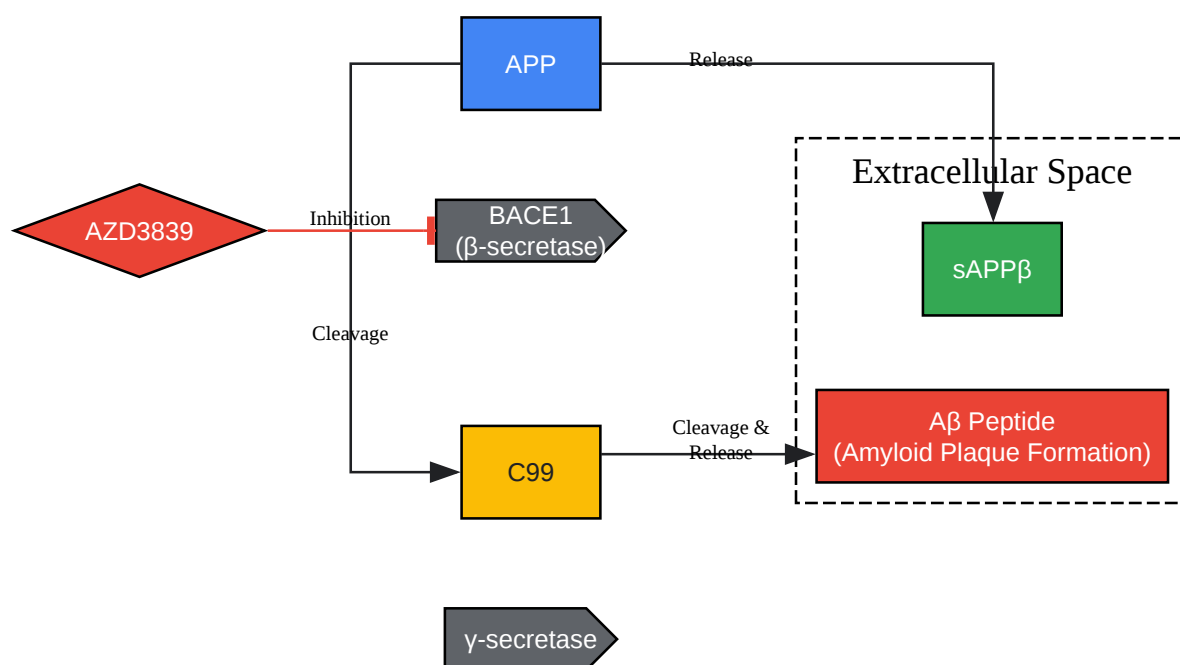
Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD3839 is a potent, selective, and brain-permeable inhibitor of β -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][3][4] BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of amyloid- β (A β) peptides, which are central to the pathogenesis of Alzheimer's disease.[3] Preclinical studies in various animal models have demonstrated that AZD3839 effectively reduces A β levels in the brain, cerebrospinal fluid (CSF), and plasma.[1][3][5] While development for human use was discontinued due to dose-related QTcF prolongation observed in Phase 1 trials, AZD3839 remains a valuable tool for preclinical research into the effects of BACE1 inhibition.[2]

These application notes provide a summary of dosages, protocols, and key data from in vivo studies to guide researchers in their experimental design.

Mechanism of Action: BACE1 Inhibition

AZD3839 exerts its effect by inhibiting BACE1, the rate-limiting enzyme in the production of A β . The amyloid precursor protein (APP) can be processed through two main pathways. In the non-amyloidogenic pathway, APP is cleaved by α -secretase. In the amyloidogenic pathway, APP is first cleaved by BACE1, generating a C-terminal fragment (C99) and a soluble ectodomain (sAPP β). The C99 fragment is then cleaved by γ -secretase, releasing the A β peptide.[6] AZD3839 selectively targets the initial BACE1 cleavage step, thereby reducing the production of all downstream A β species.[1]



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Caption: Amyloidogenic pathway and the inhibitory action of AZD3839.

Data Presentation: Quantitative Summary

Table 1: In Vivo Dosage and Efficacy of AZD3839 Free Base

This table summarizes the dosages and corresponding efficacy observed in various preclinical models.

Species	Animal Model	Dose ($\mu\text{mol/kg}$)	Dose (mg/kg)	Route	Regimen	Key Outcome	Citation
Mouse	C57BL/6	80	35	Oral Gavage	Single Dose	~30% reduction in brain A β 40 at 1.5h; ~60% reduction in plasma A β 40.	[1][7]
Mouse	C57BL/6	160	69	Oral Gavage	Single Dose	~50% reduction in brain A β 40, lasting up to 8h; ~60% reduction in plasma A β 40.	[1][4][7][8]
Mouse	C57BL/6	100	43	Oral Gavage	Twice Daily (7 days)	Sustained inhibition of A β 40 in brain and plasma.	[1][7]
Guinea Pig	Dunkin-Hartley	100	~43	Oral Gavage	Single Dose	~20-30% reduction in brain A β 40 at 1.5-4.5h.	[1][7]

Guinea Pig	Dunkin-Hartley	200	~86	Oral Gavage	Single Dose	~20-60% reduction in brain A β 40 up to 8h; ~50% reduction in CSF A β 40 at 3h.	[1][7]
Monkey	Cynomolgus	5.5	~2.4	Intravenous	Single Dose	Significant reduction of A β 40, A β 42, and sAPP β in CSF.	[7]
Monkey	Cynomolgus	20	~8.6	Intravenous	Single Dose	Significant reduction of A β 40, A β 42, and sAPP β in CSF.	[7]

Table 2: In Vitro Potency and Pharmacokinetic Parameters

Parameter	Species / System	Value	Citation
BACE1 Ki	Human recombinant	26.1 nM	[1][4]
BACE2 Ki	Human recombinant	372 nM (~14-fold selective)	[1]
Cathepsin D Ki	Human recombinant	>25,000 nM (>1000-fold selective)	[1]
IC50 (A β 40 reduction)	SH-SY5Y cells (human)	4.8 nM	[1][4]
IC50 (A β 40 reduction)	N2A cells (mouse)	32.2 nM	[1][4]
IC50 (A β 40 reduction)	Primary Cortical Neurons (mouse)	50.9 nM	[1][4]
IC50 (A β 40 reduction)	Primary Cortical Neurons (guinea pig)	24.8 nM	[1][4]
Plasma Protein Binding	Mouse	96.8% (3.2% unbound)	[1][8]
Plasma Protein Binding	Guinea Pig	80% (20% unbound)	[1][8]
Brain Tissue Binding	N/A	92.1% (7.9% unbound)	[1][8]
Free Brain/Plasma Ratio	Mouse	0.7	[1]
Free Brain/Plasma Ratio	Guinea Pig	0.3	[1]

Experimental Protocols

Protocol 1: Preparation of Dosing Solution (Oral Gavage)

This protocol is based on the vehicle used in the primary preclinical studies of AZD3839.[1]

Materials:

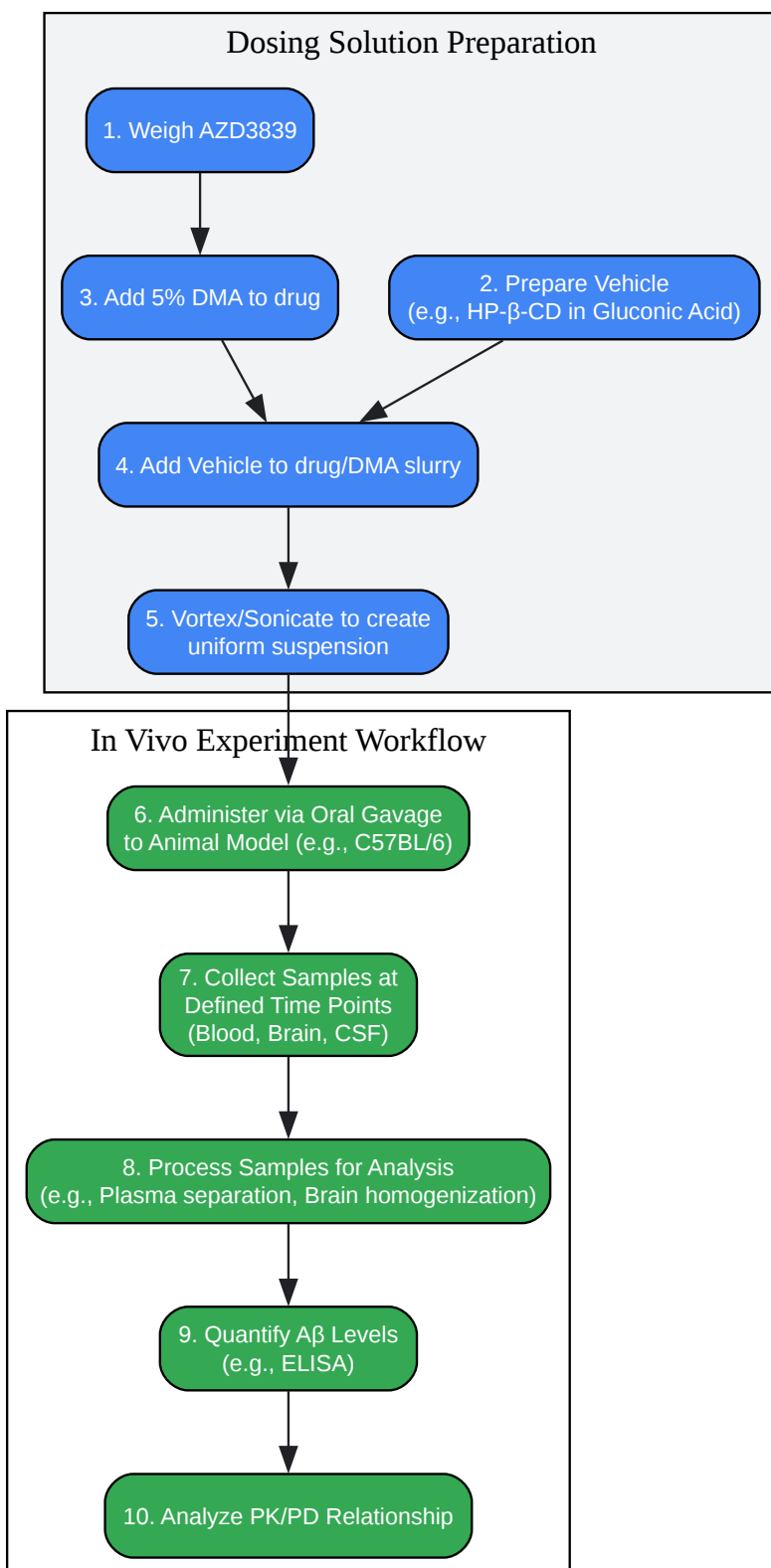
- **AZD3839 free base** powder
- Dimethylacetamide (DMA)
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Gluconic acid (0.3 M solution)
- Sterile water for injection
- pH meter
- Vortex mixer and/or sonicator
- Sterile tubes

Procedure:

- Prepare Vehicle:
 - Create a 20% (w/v) solution of HP- β -CD in 0.3 M gluconic acid.
 - Gently warm and stir the solution until the HP- β -CD is fully dissolved.
 - Adjust the final pH of the vehicle to 3.0 using appropriate acids/bases if necessary.
 - Allow the solution to cool to room temperature.
- Prepare Dosing Suspension:
 - Weigh the required amount of **AZD3839 free base** powder.
 - In a sterile tube, add 5% of the final volume as dimethylacetamide (DMA).
 - Add the AZD3839 powder to the DMA and vortex until it is fully wetted and a slurry is formed.

- Add the 20% HP- β -CD in 0.3 M gluconic acid vehicle to the slurry to reach the final desired volume and concentration.
- Vortex thoroughly or sonicate briefly to ensure a uniform suspension. The mixed solution should be used immediately for optimal results.[\[4\]](#)

Note on Alternative Vehicle: An alternative vehicle reported for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[7\]](#) The choice of vehicle should be guided by the specific experimental requirements and internal validation.



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Caption: Experimental workflow from dosing preparation to data analysis.

Protocol 2: Acute Single-Dose In Vivo Study (Mouse Model)

This protocol outlines a general procedure for evaluating the pharmacodynamic effect of a single oral dose of AZD3839.

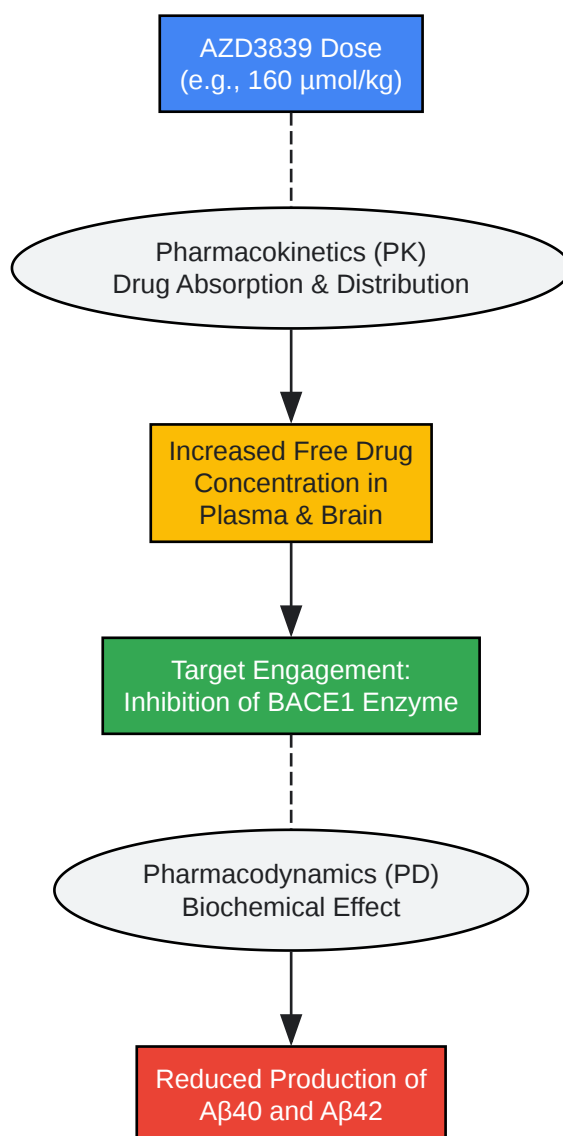
Animals:

- C57BL/6 mice (male or female, age-matched).[\[1\]](#)
- Animals should be acclimatized for at least one week before the experiment.

Procedure:

- Fasting: Fast animals for 4-6 hours prior to dosing to ensure consistent gastric emptying, but allow ad libitum access to water.
- Dosing:
 - Prepare the AZD3839 dosing suspension as described in Protocol 1. The final concentration should be calculated based on the average weight of the mice and a typical gavage volume (e.g., 5-10 mL/kg).
 - Administer the calculated dose or vehicle control to each mouse via oral gavage.
- Sample Collection:
 - At predetermined time points post-dose (e.g., 0.5, 1.5, 4.5, 8, 12, 24 hours), euthanize a cohort of mice (n=5-6 per group/timepoint).[\[1\]](#)
 - Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge immediately at 4°C to separate plasma, then store plasma at -80°C.
 - Perfuse the animals with cold saline.
 - Rapidly dissect the brain, hemisphere, or specific brain regions (e.g., cortex, hippocampus). Flash-freeze the tissue in liquid nitrogen and store at -80°C.

- Sample Analysis:
 - Brain tissue can be homogenized in appropriate buffers for A β extraction.
 - A β 40 and A β 42 levels in plasma and brain homogenates can be quantified using commercially available ELISA kits.
- Data Analysis:
 - Calculate the percentage reduction of A β levels in the drug-treated groups compared to the vehicle-treated control group at each time point.
 - Correlate the A β reduction with plasma and brain concentrations of AZD3839 (if measured) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.



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Caption: Logical relationship between AZD3839 dose, PK/PD, and Aβ reduction.

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